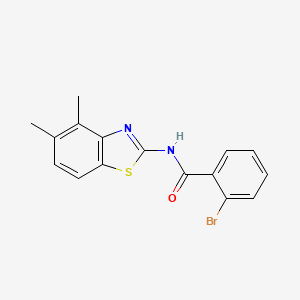

2-bromo-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

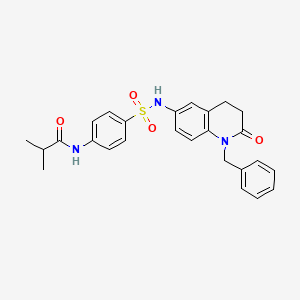

2-bromo-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C16H13BrN2OS and a molecular weight of 361.26. It is a derivative of benzamide, which is a compound containing a benzene ring attached to an amide functional group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazole ring attached to a benzamide group via a bromine atom. Thiazoles, which include benzothiazoles, are five-membered heterocyclic compounds containing sulfur and nitrogen .科学的研究の応用

Synthesis and Characterization

2-bromo-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide and related derivatives are synthesized and characterized for their molecular structure and properties. These compounds are known for their intermolecular interactions, including hydrogen bonding and π-interactions, which are essential for their stability and reactivity. Studies involving X-ray structure characterization, Hirshfeld surface analysis, and density functional theory (DFT) calculations provide insights into their solid-state structures and energetic frameworks. These analyses reveal that the stabilization of these molecules is primarily through electrostatic energy contributions and π-interactions (Saeed et al., 2020).

Catalytic Applications

The compounds exhibit potential in catalysis, where their structure aids in the intramolecular cyclization processes. Their role as ligands in copper-catalyzed reactions demonstrates their utility in synthesizing a variety of N-benzothiazol-2-yl-amides under mild conditions. This catalytic efficiency opens avenues for creating compounds with high yields and significant potential in various chemical synthesis applications (Wang et al., 2008).

Pharmacological Potential

While the primary request excludes drug use, dosage, and side effects, it is worth noting that related structures have been investigated for pharmacological activities. Research into N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides shows myorelaxant activity and selective action towards uterine smooth muscle without affecting insulin secretion or vascular myogenic activity (Khelili et al., 2012). This highlights the therapeutic potential of structurally related benzothiazole derivatives in biomedical research.

Material Science and Corrosion Inhibition

Benzothiazole derivatives have been explored as corrosion inhibitors, showing excellent potential in protecting materials. Their ability to adsorb onto surfaces and provide stability against corrosion makes them valuable in the field of materials science. Studies employing electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization methods confirm their high inhibition efficiency, which is attributed to the combination of physical and chemical adsorption mechanisms (Hu et al., 2016).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Mode of Action

It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic effects .

Action Environment

The behavior of thiazole derivatives can be influenced by various factors, including the presence of different substituents on the thiazole ring .

特性

IUPAC Name |

2-bromo-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c1-9-7-8-13-14(10(9)2)18-16(21-13)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDBZPJQNQDRFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B2599839.png)

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2599840.png)

![2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid](/img/structure/B2599842.png)

![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)

![N-(3,4-dichlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2599852.png)

![2-oxo-N-(oxolan-2-ylmethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2599857.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2599860.png)

![N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2599862.png)